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Compound of Interest

Compound Name: 5,6-Dihydroxy-1,3-benzodioxole

Cat. No.: B1313633 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dihydroxy-1,3-benzodioxole (also known as 5,6-methylenedioxy-1,2-benzenediol) is a

unique chemical scaffold that combines the features of a catechol (1,2-dihydroxybenzene) with

a methylenedioxy bridge. While direct, published applications in multi-step pharmaceutical

syntheses are not extensively documented, its inherent chemical functionalities present

significant potential as a versatile starting material or intermediate in drug discovery. The

catechol moiety is a known pharmacophore and a key structural alert in many biologically

active molecules, recognized for its antioxidant properties and ability to coordinate with metal

ions. The rigid 1,3-benzodioxole structure is a common fragment in numerous natural products

and synthetic drugs, often imparting favorable pharmacokinetic properties.

These application notes provide a theoretical framework and practical protocols for leveraging

the reactivity of 5,6-Dihydroxy-1,3-benzodioxole in the synthesis of potential pharmaceutical

agents. The proposed pathways are based on established chemical principles of catechol and

benzodioxole moieties.

Physicochemical and Structural Data
A summary of the key properties of the starting material is presented below.
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Property Value

Chemical Name 5,6-Dihydroxy-1,3-benzodioxole

CAS Number 21505-20-4[1]

Molecular Formula C₇H₆O₄[1]

Molecular Weight 154.12 g/mol [1]

Appearance Off-white to light brown solid

Core Structure Catechol fused with a Dioxole ring

Key Reactive Sites C5-OH, C6-OH (Phenolic Hydroxyls)

Application 1: Synthesis of Novel Ether and Ester
Derivatives as Bioactive Scaffolds
The phenolic hydroxyl groups are the most prominent reactive sites on the 5,6-Dihydroxy-1,3-
benzodioxole scaffold. Derivatization through O-alkylation or O-acylation can be used to

generate libraries of compounds for screening against various biological targets. Ether linkages

are stable and common in drug molecules, while ester groups can serve as prodrugs that are

hydrolyzed in vivo.

Logical Workflow for Derivatization
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Caption: General workflow for O-alkylation or O-acylation reactions.

Experimental Protocol: Williamson Ether Synthesis of a
Dialkoxy Derivative
This protocol describes a general method for the dialkylation of 5,6-Dihydroxy-1,3-
benzodioxole.

Reagents and Materials:

5,6-Dihydroxy-1,3-benzodioxole (1.0 eq)

Alkyl halide (e.g., Benzyl bromide) (2.2 eq)

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Round-bottom flask, magnetic stirrer, condenser, heating mantle.

Procedure: a. To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or

Argon), add 5,6-Dihydroxy-1,3-benzodioxole (1.0 eq) and anhydrous potassium carbonate

(3.0 eq). b. Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M

concentration of the starting material). c. Add the alkyl halide (2.2 eq) to the mixture at room

temperature. d. Heat the reaction mixture to 60-80 °C and stir vigorously for 6-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool

the reaction to room temperature and quench by slowly adding deionized water. f. Transfer

the mixture to a separatory funnel and extract three times with ethyl acetate. g. Combine the

organic layers and wash sequentially with deionized water and then brine. h. Dry the organic

layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. i.

Purify the crude product using flash column chromatography (e.g., silica gel with a

hexane/ethyl acetate gradient) to yield the desired dialkoxy-1,3-benzodioxole derivative.

Hypothetical Product Data
Starting
Material

Alkylating
Agent

Product Name Formula MW ( g/mol )

5,6-Dihydroxy-

1,3-benzodioxole
Benzyl Bromide

5,6-

Bis(benzyloxy)-1,

3-benzodioxole

C₂₁H₁₈O₄ 334.37

5,6-Dihydroxy-

1,3-benzodioxole
Ethyl Iodide

5,6-Diethoxy-1,3-

benzodioxole
C₁₁H₁₄O₄ 210.23

Application 2: Synthesis of Ortho-Quinones as
Michael Acceptors
The catechol subunit can be readily oxidized to a highly reactive ortho-quinone. These

quinones are potent electrophiles and can serve as intermediates for constructing more
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complex molecular architectures via reactions like Michael additions or Diels-Alder

cycloadditions. This pathway is particularly relevant for synthesizing compounds that can

covalently modify biological targets or act as precursors to novel heterocyclic systems.

Experimental Workflow for Quinone Formation and
Trapping

5,6-Dihydroxy-1,3-benzodioxole

Oxidation
(e.g., Salcomine/O₂, DDQ)

1,3-Benzodioxole-5,6-dione
(Ortho-quinone intermediate)

Michael Addition or
Diels-Alder Reaction

Nucleophile (R-SH, R-NH₂)
or Diene

Adduct Product

Click to download full resolution via product page

Caption: Workflow for synthesis via an ortho-quinone intermediate.

Experimental Protocol: Oxidation and In-Situ Trapping
with a Thiol Nucleophile
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This protocol describes the formation of the ortho-quinone and its immediate trapping with a

nucleophile like N-acetyl-L-cysteine.

Reagents and Materials:

5,6-Dihydroxy-1,3-benzodioxole (1.0 eq)

Salcomine (catalytic amount, ~5 mol%) or Dess-Martin Periodinane (1.1 eq)

N-acetyl-L-cysteine (1.1 eq)

Methanol (MeOH) or Acetonitrile (MeCN)

Oxygen (O₂) balloon (if using Salcomine)

Round-bottom flask, magnetic stirrer.

Procedure: a. Dissolve 5,6-Dihydroxy-1,3-benzodioxole (1.0 eq) and N-acetyl-L-cysteine

(1.1 eq) in methanol in a round-bottom flask. b. Add Salcomine (5 mol%) to the solution. c.

Purge the flask with oxygen and maintain a positive pressure with an O₂ balloon. d. Stir the

reaction at room temperature for 4-8 hours. The solution will typically darken as the quinone

is formed. e. Monitor the reaction by TLC or LC-MS for the consumption of starting material

and formation of the product adduct. f. Upon completion, concentrate the solvent in vacuo. g.

Purify the residue directly by preparative HPLC or flash column chromatography to isolate

the thiol-conjugated product.

Potential Applications in Drug Discovery
Covalent Inhibitors: The resulting Michael adducts can be designed to act as covalent

inhibitors of enzymes with active-site cysteine residues.

Antioxidant Research: The pro-oxidant/antioxidant behavior of the parent compound and its

derivatives can be studied, similar to investigations on 5,6-dihydroxyindoles.[2]

Heterocycle Synthesis: Quinones are valuable precursors for the synthesis of nitrogen- and

sulfur-containing heterocyclic compounds with potential pharmacological activities.
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Application 3: Precursor for Psychoactive
Compound Analogs
The 1,3-benzodioxole ring is the core of several psychoactive substances, such as MDMA,

which is synthesized from safrole (a 1,3-benzodioxole derivative).[3] While 5,6-Dihydroxy-1,3-
benzodioxole is not a direct precursor, its structure allows for the hypothetical synthesis of

novel analogs with potential neuromodulatory activity. For instance, modification of the hydroxyl

groups followed by functionalization of the aromatic ring could lead to new classes of

phenethylamine or amphetamine analogs.

Disclaimer: The synthesis of controlled substances is illegal in many jurisdictions. The following

is presented for academic and research purposes only, illustrating the chemical possibilities of

the scaffold.

Hypothetical Pathway to a Functionalized Amine
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Caption: Multi-step pathway to an aminoethyl-functionalized derivative.
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This theoretical pathway highlights the need for protecting the reactive hydroxyl groups before

attempting to functionalize other positions on the molecule, a common strategy in complex

organic synthesis.

Conclusion

5,6-Dihydroxy-1,3-benzodioxole is a promising yet underexplored building block for

pharmaceutical synthesis. Its value lies in the dual reactivity of its catechol and benzodioxole

moieties. The protocols and pathways outlined above provide a foundational guide for

researchers to begin exploring the synthesis of novel derivatives. Future work could focus on

creating focused libraries of ethers, esters, and quinone-derived adducts for screening in

anticancer, antidiabetic[4], and neuropharmacological assays, thereby unlocking the full

potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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